molecular formula C18H13NO5S2 B2562732 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid CAS No. 5362-64-1

3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2562732
CAS No.: 5362-64-1
M. Wt: 387.42
InChI Key: MZAQEGZNQJSDIL-NVNXTCNLSA-N
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Description

3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is an organic compound that contains a benzylidene, thiazolidinone, and benzoic acid moiety. This structure provides the compound with a unique combination of properties and reactivity, making it a compound of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multiple steps:

  • Formation of the thiazolidinone ring: : This step often involves the reaction of a cysteine or a similar thiol-containing compound with an aldehyde under acidic or basic conditions.

  • Benzylidene formation: : The thiazolidinone is reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene moiety.

  • Benzoic acid attachment: : The final step involves attaching the thiazolidin-3-yl group to the benzoic acid.

Industrial Production Methods

Industrial production methods might include the optimization of each step for large-scale synthesis, considering factors like yield, purity, cost, and environmental impact. Advanced techniques such as flow chemistry and the use of green solvents could also be employed to make the process more efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone structures.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzylidene and thiazolidinone moieties, where groups like -OH, -NH2, and -SH might replace existing atoms or groups.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Conditions typically involve nucleophilic agents under basic or acidic conditions, depending on the specific reaction desired.

Major Products Formed from These Reactions

  • Oxidation products might include various quinones and other oxygen-containing compounds.

  • Reduction products typically include alcohols.

  • Substitution reactions yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological studies, it can be used to explore the interactions with biological molecules such as proteins and nucleic acids. Its structural complexity allows it to engage in multiple types of biochemical interactions.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Studies might focus on its anti-inflammatory, antioxidant, or antimicrobial activities, given its functional groups and reactive sites.

Industry

Industrially, this compound can be employed in developing new materials with specific properties, such as polymers or coatings, owing to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves:

  • Molecular targets: : Enzymes, receptors, or other proteins that it can bind to or react with.

  • Pathways involved: : The binding or reaction often modulates specific biochemical pathways, leading to desired effects such as inhibition of enzyme activity, modulation of signaling pathways, or protection against oxidative stress.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those with different substituents on the benzylidene or thiazolidinone rings, 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid stands out due to:

  • Unique reactivity: : The presence of both hydroxyl and methoxy groups can influence its chemical behavior and interactions.

  • Specific applications: : Its structure allows it to be more versatile in applications ranging from medicinal chemistry to industrial materials.

Similar Compounds

  • Thiazolidinones: : Compounds containing the thiazolidinone ring but with different substituents.

  • Benzylidene derivatives: : Compounds with varying substitutions on the benzylidene moiety.

  • Benzoic acid derivatives: : Compounds with different groups attached to the benzoic acid core.

Hopefully, this comprehensive article gives you a solid understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds.

Properties

IUPAC Name

3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-14-7-10(5-6-13(14)20)8-15-16(21)19(18(25)26-15)12-4-2-3-11(9-12)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAQEGZNQJSDIL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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